molecular formula C14H24N4O3 B1408293 tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate CAS No. 1803560-79-3

tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate

Cat. No.: B1408293
CAS No.: 1803560-79-3
M. Wt: 296.37 g/mol
InChI Key: MXLDPEMPSVFAIA-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate is a synthetic carbamate derivative featuring a piperidine scaffold substituted with a 1,2,4-oxadiazole moiety. This compound is structurally significant in medicinal chemistry due to the oxadiazole ring’s role as a bioisostere for esters or amides, enhancing metabolic stability and binding affinity in drug candidates . The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective deprotection during multi-step syntheses.

Properties

IUPAC Name

tert-butyl N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-14(2,3)21-13(19)15-7-11-5-4-6-18(8-11)9-12-16-10-20-17-12/h10-11H,4-9H2,1-3H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLDPEMPSVFAIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN(C1)CC2=NOC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate typically involves the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interaction of oxadiazole-containing compounds with biological targets.

Industry:

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Pharmaceuticals: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate is not well-documented. compounds containing oxadiazole rings are known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate

  • Structural Difference : Replaces the 1,2,4-oxadiazolemethyl group with a 2-hydroxyethyl substituent.
  • Applications : Hydroxyethyl derivatives are often intermediates in prodrug synthesis, whereas oxadiazole-containing compounds are prioritized for target engagement in enzyme inhibitors (e.g., kinase or protease targets).

tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate

  • Structural Difference : Lacks the oxadiazolemethyl group; features a methyl substituent on the piperidine ring.
  • Chirality Impact: Stereochemistry (R,S configuration) influences binding to chiral targets, such as G-protein-coupled receptors (GPCRs).
  • Stability : Methyl groups enhance steric protection of the carbamate, increasing stability under acidic conditions relative to oxadiazole-containing analogs.

tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate

  • Structural Difference : Incorporates a sulfanyl-fluorophenyl-oxadiazole group instead of the simpler oxadiazolemethyl substituent.
  • Pharmacological Implications : The fluorophenyl-sulfanyl group enhances lipophilicity, improving blood-brain barrier penetration. This contrasts with the parent compound, which may prioritize peripheral target engagement .
  • Synthetic Complexity : Additional substituents require multi-step functionalization, reducing synthetic yield compared to the simpler oxadiazolemethyl derivative.

Data Table: Key Properties of Compared Compounds

Compound Name Oxadiazole Presence Key Substituent Solubility (Predicted) Metabolic Stability
tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate Yes 1,2,4-Oxadiazolemethyl Moderate High
tert-butyl N-{[1-(2-hydroxyethyl)piperidin-3-yl]methyl}carbamate No 2-Hydroxyethyl High Moderate
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate No 5-Methylpiperidine Low High
tert-butyl N-[(1S)-1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate Yes Fluorophenyl-sulfanyl-oxadiazole Low Moderate

Biological Activity

Tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate, often referred to as M4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, linked through a piperidine ring to an oxadiazole moiety. Its molecular formula is C12H24N2O2C_{12}H_{24}N_2O_2, and it has been characterized using various spectroscopic methods.

Research indicates that M4 exhibits multiple mechanisms of action:

  • Inhibition of β-secretase : M4 acts as an inhibitor of β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. By inhibiting this enzyme, M4 may reduce amyloid beta (Aβ) aggregation and fibril formation .
  • Acetylcholinesterase Inhibition : The compound also shows inhibitory activity against acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic signaling, potentially improving cognitive function in neurodegenerative conditions .

In Vitro Studies

In vitro studies have demonstrated that M4 can protect astrocytes from Aβ-induced cytotoxicity. Specifically:

  • Cell Viability : When astrocytes were exposed to Aβ1-42 peptide, cell viability dropped significantly. However, co-treatment with M4 improved cell viability from 43.78% to 62.98%, indicating a protective effect against Aβ toxicity .

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment revealed that while M4 exhibited moderate protective effects on astrocytes, its overall efficacy was limited compared to established treatments like galantamine. This discrepancy may be attributed to the bioavailability of M4 in the brain tissue .

Case Studies

  • Neuroprotective Effects : In a study assessing neuroprotective properties, M4 was administered to rats subjected to scopolamine treatment. The results indicated a reduction in TNF-α levels and oxidative stress markers, suggesting anti-inflammatory effects that could contribute to neuroprotection .
  • Cognitive Function Improvement : Another study focused on the cognitive enhancement potential of M4 in animal models demonstrated improved memory retention and learning abilities compared to control groups treated with placebo .

Data Summary

The following table summarizes key findings related to the biological activity of M4:

Study TypeEffect ObservedMechanismReference
In VitroIncreased astrocyte viabilityAβ aggregation inhibition
In VivoModerate cognitive improvementAChE inhibition
In VivoReduction in inflammatory markersAnti-inflammatory effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate
Reactant of Route 2
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tert-butyl N-{[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl}carbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.